molecular formula C21H36O10S B1679206 Tos-PEG7-OH CAS No. 1028089-05-5

Tos-PEG7-OH

Cat. No.: B1679206
CAS No.: 1028089-05-5
M. Wt: 480.6 g/mol
InChI Key: OPGOVMSKPDWRRQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tos-PEG7-OH plays a crucial role in biochemical reactions as a linker in PROTACs . It connects two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This interaction allows the ubiquitin-proteasome system within cells to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are primarily through its role in the formation of PROTACs . By facilitating the degradation of specific proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in PROTACs . It enables the formation of a ternary complex with an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would likely be dependent on the stability and degradation of the PROTACs it helps form .

Metabolic Pathways

As a component of PROTACs, it may interact with enzymes involved in protein ubiquitination and degradation .

Transport and Distribution

As a component of PROTACs, its distribution would likely be influenced by the cellular localization of the E3 ubiquitin ligase and target protein .

Subcellular Localization

As a component of PROTACs, its localization would likely be influenced by the subcellular localizations of the E3 ubiquitin ligase and target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG7-OH typically involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the tosylation reaction .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG7-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tos-PEG7-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-PEG7-OH is unique due to its optimal PEG chain length, which provides a balance between solubility, reduced immunogenicity, and improved pharmacokinetic properties. This makes it particularly suitable for use in PROTACs and other bioconjugation applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O10S/c1-20-2-4-21(5-3-20)32(23,24)31-19-18-30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-22/h2-5,22H,6-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGOVMSKPDWRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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